Hymeglusin
Overview
Description
Hymeglusin is a β-lactone antibiotic and antifungal agent . It is a specific irreversible inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) synthase . It is also known by other names such as Antibiotic 1233A, Antibiotic F 244, and Antibiotic L-659-699 .
Molecular Structure Analysis
The molecular formula of Hymeglusin is C18H28O5 . It has a molecular weight of 324.41 . The exact molecular structure is not provided in the retrieved sources.Chemical Reactions Analysis
Hymeglusin inhibits HMG-CoA synthase by covalently modifying the active Cys129 residue of the enzyme . This inhibition is specific and irreversible .Physical And Chemical Properties Analysis
Hymeglusin is a solid substance . It is soluble in ethanol, methanol, DMSO, and chloroform . .Scientific Research Applications
Inhibition of Hydroxymethylglutaryl-CoA Synthase
Hymeglusin is known to inhibit both eukaryotic and bacterial hydroxymethylglutaryl-CoA synthase (HMGCS). This inhibition is crucial for understanding its potential applications in scientific research. Skaff et al. (2012) detailed how hymeglusin blocks the growth of Enterococcus faecalis by forming a stable thioester adduct with the enzyme, showcasing its potential as a tool in studying bacterial growth and enzyme inhibition (Skaff et al., 2012).
Circumvention of Drug Resistance in MRSA
Hymeglusin has been identified as a substance that can circumvent β-lactam drug resistance in methicillin-resistant Staphylococcus aureus (MRSA). This was supported by the studies of Kanaida et al. (2021), who performed total syntheses of hymeglusin and related compounds, leading to insights into its mechanism of action against MRSA (Kanaida et al., 2021).
Potential in Cancer Research
A study by Zhou et al. (2022) revealed that hymeglusin could enhance the pro-apoptotic effects of venetoclax in acute myeloid leukemia (AML). They demonstrated that hymeglusin affects the mevalonate pathway, vital for AML growth and chemosensitivity, suggesting its potential use in cancer research and therapy (Zhou et al., 2022).
Enzyme Mechanism Studies
The study by Tomoda et al. (2004) provided insights into the molecular mechanism of hymeglusin's inhibition of HMG-CoA synthase. They discovered that hymeglusin covalently binds to a cysteine residue in the enzyme, providing a model for studying enzyme-ligand interactions and enzyme mechanism in general (Tomoda et al., 2004).
Safety And Hazards
Future Directions
Hymeglusin has been studied for its potential in enhancing the pro-apoptotic effects of Venetoclax in Acute Myeloid Leukemia . The combination of Venetoclax and Hymeglusin showed enhanced antileukemic activity with acceptable toxicity in AML . This suggests that Hymeglusin could have potential therapeutic applications in the treatment of certain types of cancer .
properties
IUPAC Name |
(2E,4E,7R)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O5/c1-12(8-13(2)9-14(3)10-17(20)21)6-4-5-7-16-15(11-19)18(22)23-16/h9-10,12,15-16,19H,4-8,11H2,1-3H3,(H,20,21)/b13-9+,14-10+/t12-,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCZJZWSXPVLAW-KXCGKLMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC1C(C(=O)O1)CO)CC(=CC(=CC(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC[C@@H]1[C@H](C(=O)O1)CO)C/C(=C/C(=C/C(=O)O)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318499 | |
Record name | Hymeglusin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Antibiotic 1233A | |
CAS RN |
29066-42-0 | |
Record name | Hymeglusin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29066-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Antibiotic 1233A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029066420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hymeglusin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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